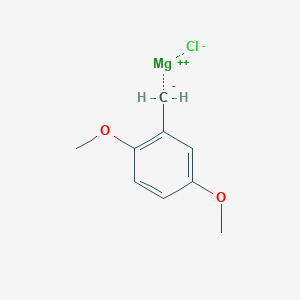

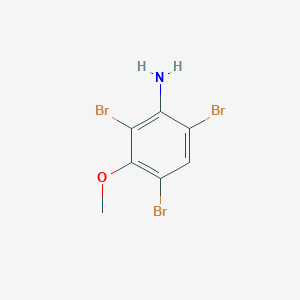

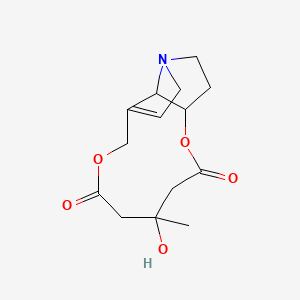

![molecular formula C15H14O2 B1611354 4'-Ethyl-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1049130-93-9](/img/structure/B1611354.png)

4'-Ethyl-[1,1'-biphenyl]-3-carboxylic acid

Vue d'ensemble

Description

4'-Ethyl-[1,1'-biphenyl]-3-carboxylic acid, also known as 4EBCA, is an organic compound that has been studied for its potential applications in the field of scientific research. It is a derivative of biphenyl and is composed of four carbon atoms, two ethyl groups, and one carboxylic acid group. 4EBCA has been studied for its potential to be used as a reagent for organic synthesis, as well as its potential applications in biochemical and physiological research.

Applications De Recherche Scientifique

Biomarkers for Tobacco and Cancer Research

Carboxylic acids, such as those derived from specific carcinogens in tobacco, are utilized as biomarkers to understand the exposure and metabolic pathways related to cancer. These compounds are measured in human urinary metabolites, providing essential information on the carcinogen dose, exposure delineation, and carcinogen metabolism in humans. Studies have focused on various metabolites, including mercapturic acids and nitrosamines, highlighting their utility in cancer research due to their specificity to tobacco products (Hecht, 2002).

Plant Biology and Agriculture

In plant biology, carboxylic acids such as 1-aminocyclopropane-1-carboxylic acid (ACC) play significant roles beyond being precursors to ethylene, affecting plant growth, stress response, and development. Research into these compounds has uncovered their function in signaling, highlighting their potential in agricultural biotechnology to enhance plant growth and stress tolerance (Van de Poel & Van Der Straeten, 2014).

Anticancer Agents

Derivatives of cinnamic acid, a type of carboxylic acid, have been extensively studied for their potential as anticancer agents. These studies have focused on the synthesis and biological evaluation of various derivatives, including esters and amides, highlighting their potential in medicinal chemistry for developing new anticancer drugs (De, Baltas, & Bedos-Belval, 2011).

Biocatalyst Inhibition and Industrial Applications

Understanding the inhibitory effects of carboxylic acids on microbes is critical for biotechnological applications, including biofuel and chemical production. Research has focused on identifying metabolic engineering strategies to increase microbial tolerance to carboxylic acids, improving the production of biorenewable chemicals (Jarboe, Royce, & Liu, 2013).

Solvent Development for Carboxylic Acid Extraction

In the context of bio-based plastics and green chemistry, carboxylic acids are recovered from aqueous streams using liquid-liquid extraction (LLX). Research in solvent development for LLX has focused on improving the efficiency and economic feasibility of carboxylic acid extraction processes, critical for the production of bio-based chemicals (Sprakel & Schuur, 2019).

Mécanisme D'action

Mode of Action

It’s worth noting that biphenyl compounds are often used in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that the compound may interact with its targets through similar mechanisms.

Biochemical Pathways

Biphenyl compounds are known to participate in various chemical reactions, including free radical bromination and nucleophilic substitution . These reactions could potentially affect various biochemical pathways.

Pharmacokinetics

It’s noted that the compound has low gastrointestinal absorption and is a cyp1a2 and cyp2c19 inhibitor . These properties could impact the compound’s bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4’-Ethyl-[1,1’-biphenyl]-3-carboxylic acid . .

Propriétés

IUPAC Name |

3-(4-ethylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-2-11-6-8-12(9-7-11)13-4-3-5-14(10-13)15(16)17/h3-10H,2H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQHBOMSKFIMJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20571368 | |

| Record name | 4'-Ethyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Ethyl-[1,1'-biphenyl]-3-carboxylic acid | |

CAS RN |

1049130-93-9 | |

| Record name | 4'-Ethyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

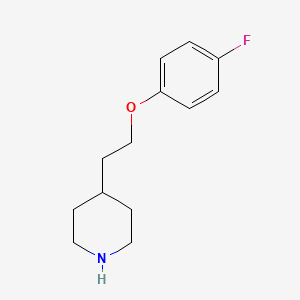

![[1,3]Dioxolo[4,5-g]isoquinoline](/img/structure/B1611278.png)

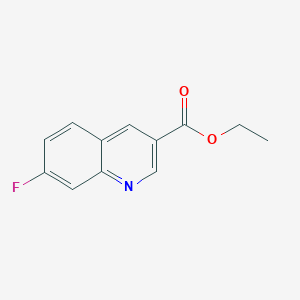

![3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1611280.png)

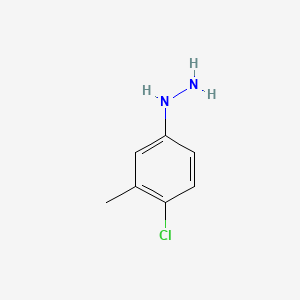

![3-(5-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B1611292.png)